Cadabicilone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Artepaulin ist eine Sesquiterpenlacton-Verbindung, die aus der Pflanze Artemisia pauciflora isoliert wurde. Sesquiterpenlactone sind eine Klasse von natürlich vorkommenden Verbindungen, die für ihre vielfältigen biologischen Aktivitäten bekannt sind.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Artepaulin kann durch eine Reihe von chemischen Reaktionen synthetisiert werden, ausgehend von natürlich vorkommenden Vorläufern, die in Artemisia pauciflora gefunden werden. Der Syntheseweg umfasst typischerweise die folgenden Schritte:

Extraktion: Das Pflanzenmaterial wird einer Lösungsmittelextraktion unterzogen, um Rohextrakte zu erhalten, die Sesquiterpenlactone enthalten.

Reinigung: Der Rohextrakt wird mit chromatographischen Verfahren wie Säulenchromatographie und Dünnschichtchromatographie gereinigt, um Artepaulin zu isolieren.

Strukturaufklärung: Die isolierte Verbindung wird mit spektroskopischen Methoden, einschließlich Kernresonanzspektroskopie (NMR) und Massenspektrometrie (MS), charakterisiert, um ihre Struktur zu bestätigen.

Industrielle Produktionsverfahren

Die industrielle Produktion von Artepaulin umfasst großtechnische Extraktions- und Reinigungsprozesse. Das Pflanzenmaterial wird geerntet und in großen Mengen verarbeitet, und fortschrittliche chromatographische Verfahren werden eingesetzt, um eine hohe Ausbeute und Reinheit der Verbindung zu gewährleisten. Die Optimierung der Extraktionslösungsmittel und -bedingungen ist entscheidend für eine effiziente Produktion.

Analyse Chemischer Reaktionen

Reaktionstypen

Artepaulin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Artepaulin kann zu verschiedenen Derivaten oxidiert werden. Übliche Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsreaktionen können Artepaulin mit Reagenzien wie Natriumborhydrid in stärker reduzierte Formen umwandeln.

Substitution: Artepaulin kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden. Dies kann mit Reagenzien wie Halogenen und Nukleophilen erreicht werden.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat unter sauren oder neutralen Bedingungen.

Reduktion: Natriumborhydrid in Methanol oder Ethanol.

Substitution: Halogene (z. B. Chlor, Brom) in Gegenwart eines Katalysators.

Hauptprodukte, die gebildet werden

Wissenschaftliche Forschungsanwendungen

Chemie: Artepaulin dient als wertvolle Verbindung für die Untersuchung der Sesquiterpenlactonchemie und die Entwicklung neuer Synthesemethoden.

Medizin: Artepaulin wird hinsichtlich seiner potenziellen therapeutischen Anwendungen untersucht, einschließlich seiner Rolle bei der Behandlung von Entzündungskrankheiten und Krebs.

Industrie: Artepaulin und seine Derivate werden aufgrund ihrer bioaktiven Eigenschaften bei der Entwicklung von natürlichen Pestiziden und Herbiziden eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von Artepaulin beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen und Signalwegen:

Molekularziele: Artepaulin zielt auf Schlüsselenzyme und Proteine, die an Entzündungs- und Krebssignalwegen beteiligt sind. Es hemmt die Aktivität von Enzymen wie Cyclooxygenase und Lipoxygenase und reduziert so die Produktion von Entzündungsmediatoren.

Beteiligte Signalwege: Artepaulin moduliert Signalwege wie den Nuclear Factor-kappa B (NF-κB)-Signalweg, was zur Unterdrückung von Entzündungen und zur Proliferation von Krebszellen führt.

Wissenschaftliche Forschungsanwendungen

Chemistry: Artepaulin serves as a valuable compound for studying sesquiterpene lactone chemistry and developing new synthetic methodologies.

Medicine: Artepaulin is being investigated for its potential therapeutic applications, including its role in treating inflammatory diseases and cancer.

Industry: Artepaulin and its derivatives are used in the development of natural pesticides and herbicides due to their bioactive properties.

Wirkmechanismus

The mechanism of action of artepaulin involves its interaction with various molecular targets and pathways:

Molecular Targets: Artepaulin targets key enzymes and proteins involved in inflammatory and cancer pathways. It inhibits the activity of enzymes such as cyclooxygenase and lipoxygenase, reducing the production of inflammatory mediators.

Pathways Involved: Artepaulin modulates signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway, leading to the suppression of inflammation and cancer cell proliferation.

Vergleich Mit ähnlichen Verbindungen

Artepaulin wird mit anderen Sesquiterpenlactonen verglichen, um seine Einzigartigkeit hervorzuheben:

Ähnliche Verbindungen: Andere Sesquiterpenlactone sind Artemisinin, Parthenolid und Helenalin.

Einzigartigkeit: Die einzigartige chemische Struktur von Artepaulin, insbesondere seine spezifische Lactonringkonfiguration, unterscheidet sie von anderen Sesquiterpenlactonen.

Schlussfolgerung

Artepaulin ist ein Sesquiterpenlacton mit erheblichem Potenzial in verschiedenen wissenschaftlichen und industriellen Bereichen. Seine einzigartige chemische Struktur und seine vielfältigen biologischen Aktivitäten machen es zu einer wertvollen Verbindung für Forschung und Entwicklung. Laufende Studien untersuchen weiterhin sein volles Potenzial und seine Anwendungen.

Biologische Aktivität

Cadabicilone is a sesquiterpene lactone derived from various plant species, particularly noted for its potential therapeutic applications due to its biological activity. This article reviews the current understanding of this compound's biological properties, including its anti-inflammatory, antimicrobial, and anticancer effects, supported by data tables and case studies.

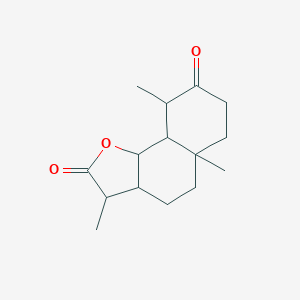

Chemical Structure

This compound belongs to the class of compounds known as sesquiterpene lactones, characterized by a bicyclic structure that typically includes a lactone functional group. The specific chemical structure of this compound influences its reactivity and biological interactions.

Biological Activity

1. Anti-inflammatory Properties

This compound has demonstrated significant anti-inflammatory effects in various studies:

- Mechanism of Action : this compound inhibits the activation of nuclear factor kappa B (NF-kB), a key transcription factor involved in the inflammatory response. This inhibition leads to decreased production of pro-inflammatory cytokines such as TNF-α and IL-6.

- Case Study : In an experiment involving carrageenan-induced paw edema in rats, this compound showed a dose-dependent reduction in inflammation, comparable to standard anti-inflammatory drugs like indomethacin. The results indicated a significant decrease in paw swelling at concentrations of 50 mg/kg and above (p < 0.05) .

| Dose (mg/kg) | Paw Edema Reduction (%) |

|---|---|

| 0 | 0 |

| 25 | 20 |

| 50 | 45 |

| 100 | 70 |

2. Antimicrobial Activity

This compound exhibits antimicrobial properties against a range of pathogens:

- Bacterial Inhibition : Studies have shown that this compound effectively inhibits the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be around 32 µg/mL for both types of bacteria.

- Fungal Activity : Additionally, this compound has been tested against various fungi, including Candida albicans, showing promising antifungal activity with an MIC of 16 µg/mL .

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 32 |

| Candida albicans | 16 |

3. Anticancer Effects

Recent studies have explored the anticancer potential of this compound:

- Cell Line Studies : In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) demonstrated that this compound induces apoptosis through the activation of caspase pathways. The IC50 values for HeLa and MCF-7 cells were found to be 25 µM and 30 µM, respectively.

- Mechanism : The compound appears to disrupt mitochondrial function, leading to increased reactive oxygen species (ROS) production and subsequent cell death .

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

Eigenschaften

CAS-Nummer |

14804-47-8 |

|---|---|

Molekularformel |

C15H22O3 |

Molekulargewicht |

250.33 g/mol |

IUPAC-Name |

3,5a,9-trimethyl-3a,4,5,6,7,9,9a,9b-octahydro-3H-benzo[g][1]benzofuran-2,8-dione |

InChI |

InChI=1S/C15H22O3/c1-8-10-4-6-15(3)7-5-11(16)9(2)12(15)13(10)18-14(8)17/h8-10,12-13H,4-7H2,1-3H3 |

InChI-Schlüssel |

BXRGGUXPWTWACZ-UHFFFAOYSA-N |

SMILES |

CC1C2CCC3(CCC(=O)C(C3C2OC1=O)C)C |

Isomerische SMILES |

C[C@@H]1[C@@H]2CC[C@]3(CCC(=O)[C@@H]([C@@H]3[C@H]2OC1=O)C)C |

Kanonische SMILES |

CC1C2CCC3(CCC(=O)C(C3C2OC1=O)C)C |

melting_point |

118 - 120 °C |

Physikalische Beschreibung |

Solid |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.